An In-depth Technical Guide to 1-Trifluoroacetyl piperidine: Chemical Properties and Applications
An In-depth Technical Guide to 1-Trifluoroacetyl piperidine: Chemical Properties and Applications
Introduction
1-Trifluoroacetyl piperidine, also known as 2,2,2-trifluoro-1-(piperidin-1-yl)ethanone, is a versatile fluorinated organic compound with significant applications in research and development, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique properties, derived from the presence of the trifluoroacetyl group, make it a valuable intermediate and building block in organic synthesis.[1] The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable moiety in the design of new therapeutic agents and bioactive compounds.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 1-Trifluoroacetyl piperidine.
Core Chemical and Physical Properties
The fundamental properties of 1-Trifluoroacetyl piperidine are summarized below. These data are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀F₃NO | [1][3][4][5] |
| Molecular Weight | 181.16 g/mol | [1][3][4][5][6] |
| CAS Number | 340-07-8 | [1][3][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][4][7] |
| Boiling Point | 77 °C at 15 mmHg (lit.) | [1][7][8] |
| Density | 1.226 g/cm³ at 25 °C | [1][5][7][8] |
| Refractive Index (n20/D) | 1.4171 | [1][5][8] |
| Flash Point | 76.7 °C (170.1 °F) | [5][7] |
| Purity | ≥ 97-98% (GC) | [1][4][5] |
| LogP | 1.497 | [6][7] |
| InChI Key | BCJUMGSHTLYECD-UHFFFAOYSA-N | [3][5] |
| SMILES | FC(F)(F)C(=O)N1CCCCC1 | [5] |
Reactivity and Applications
1-Trifluoroacetyl piperidine serves as a key reagent and intermediate in a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1] This property is leveraged in numerous synthetic applications.
Key Application Areas:
-
Pharmaceutical Development: It is a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group can improve a drug candidate's metabolic stability and bioavailability.[1][2] It is used as a reactant for creating photoreactive probes for GABA receptor antagonists, anticonvulsants, and inactivators of human cytochrome P450 2B6.[9]
-
Agrochemical Formulations: The compound is used to produce advanced fluorinated agrochemicals, where the trifluoromethyl group enhances the efficacy and stability of the final product.[1]
-
Organic Synthesis: It acts as a trifluoroacetylating agent, facilitating the introduction of the trifluoroacetyl group into various molecular scaffolds.[1] It participates in diverse reactions, including nucleophilic substitutions and acylation processes, to create complex molecular architectures.[1]
-
Material Science: It finds application in the creation of specialized polymers and coatings that require high thermal and chemical resistance.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 1-Trifluoroacetyl piperidine and its subsequent use in a coupling reaction are outlined below.
1. Synthesis of 1-Trifluoroacetyl piperidine
This protocol describes the synthesis via the acylation of piperidine with trifluoroacetic anhydride.[10]
-
Materials:
-
Piperidine (5.8 mL, 58.8 mmol)
-
Dichloromethane (45 µL)
-
Triethylamine (12.2 mL, 88.2 mmol)
-
Trifluoroacetic anhydride (11.5 mL, 81.8 mmol)
-
Water, Sodium Bicarbonate solution, dilute HCl solution
-
-
Procedure:
-
To a 250 mL round-bottom flask, add piperidine, dichloromethane, and triethylamine.
-
Add trifluoroacetic anhydride to the mixture.
-
Stir the resulting reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction's completion using TLC and GC (hexane solution with 20% ethyl acetate).
-
Upon completion, perform an extractive workup using water, sodium bicarbonate solution, and dilute HCl.
-
Separate the organic layer and dry it under a vacuum to yield the product as a pale yellow liquid.[10]
-
2. Application in C-C Bond Formation
This protocol demonstrates the use of 1-Trifluoroacetyl piperidine as an electrophile in a reaction with an organolithium reagent to form a ketone.
-
Materials:
-
4-Bromotoluene (9.45 g, 55.25 mmol)
-
Diethyl ether (Et₂O), anhydrous (280 mL + 60 mL)
-
n-Butyllithium (1.1 M in hexane, 40.5 mL, 60.74 mmol)
-
1-Trifluoroacetyl piperidine (10.00 g, 55.23 mmol)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-bromotoluene in 280 mL of anhydrous Et₂O in a flask and cool the solution to -40 °C.
-
Add n-butyllithium dropwise. Allow the solution to warm to 0 °C over a 2-hour period.
-
Cool the resulting organolithium solution to -60 °C.
-
In a separate flask, dissolve 1-Trifluoroacetyl piperidine in 60 mL of dry Et₂O and add this solution in portions to the organolithium mixture.
-
Stir the reaction at -60 °C for 3 hours, then allow it to warm to room temperature.
-
Quench the reaction by hydrolyzing with 50 mL of saturated NH₄Cl solution.
-
Wash the solution sequentially with NH₄Cl (5 x 50 mL) and water (3 x 50 mL).
-
Dry the separated organic phase over MgSO₄ and remove the solvent in vacuo.
-
Purify the resulting oil via flash column chromatography to yield the final product.
-
Visualizations
Diagram 1: Synthesis of 1-Trifluoroacetyl piperidine
Caption: Workflow for the synthesis of 1-Trifluoroacetyl piperidine.
Diagram 2: Application in Ketone Synthesis
Caption: Experimental workflow for aryl ketone synthesis using the title compound.
Safety and Handling
1-Trifluoroacetyl piperidine is classified as acutely toxic and hazardous to the aquatic environment.[3] Proper safety precautions are mandatory when handling this chemical.
| Hazard Type | GHS Classification & Statements |
| Pictograms | GHS06 (Skull and crossbones), GHS09 (Environment) |
| Signal Word | Danger [3][5] |
| Hazard Statements | H300: Fatal if swallowed.[3][5]H400: Very toxic to aquatic life.[3][5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[3][7]P270: Do not eat, drink or smoke when using this product.[3]P273: Avoid release to the environment.[3][5][7]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][5][7] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., dust mask type N95 or type ABEK respirator filter) should be worn.[5][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[5] |
| Incompatible Materials | Strong oxidizing agents. Avoid heat, flames, and sparks.[7] |
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately consult a physician.[7]
-
In case of Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[7]
-
In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
1-Trifluoroacetyl piperidine is a high-value chemical intermediate with a well-defined property profile. Its utility in enhancing the pharmacokinetic properties of drug candidates ensures its continued relevance in medicinal chemistry and drug development. The synthetic protocols are well-established, allowing for its reliable preparation and use in subsequent chemical transformations. However, its significant toxicity necessitates strict adherence to safety protocols to ensure safe handling and minimize environmental impact. This guide provides the core technical information required by researchers and scientists to effectively and safely utilize 1-Trifluoroacetyl piperidine in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Trifluoroacetyl Piperidine [myskinrecipes.com]
- 3. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]
- 5. 1-Trifluoroacetyl piperidine 97 340-07-8 [sigmaaldrich.com]
- 6. 1-Trifluoroacetyl piperidine | CAS#:340-07-8 | Chemsrc [chemsrc.com]
- 7. 1-TRIFLUOROACETYL PIPERIDINE - Safety Data Sheet [chemicalbook.com]
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- 9. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]
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